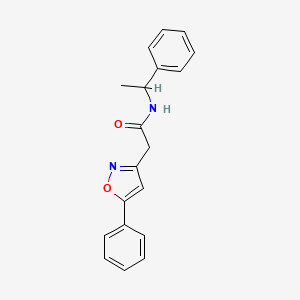

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Description

N-(1-Phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1-phenylethylamine moiety linked via an acetamide bridge to a 5-phenylisoxazole group. The compound’s design combines aromatic and heterocyclic elements, which are common in drug discovery for enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(1-phenylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14(15-8-4-2-5-9-15)20-19(22)13-17-12-18(23-21-17)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJIXCKGUXPFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

N-Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways and interactions.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide and related compounds:

Key Observations :

- Lipophilicity : Compounds with trifluoromethyl (CF3) or benzothiazole groups (e.g., ) exhibit higher LogP values, favoring membrane permeability.

- Acidity/Basicity : Sulfonamide-containing analogs (e.g., ) show lower pKa values, enhancing solubility in physiological conditions.

- Bioactive Moieties : Isoxazole and oxadiazole rings () are associated with antimicrobial and anti-inflammatory activities.

Trends :

Insights :

- Nitro Groups : Enhance redox activity but may confer toxicity ().

- Trifluoromethyl Groups : Improve metabolic stability and target affinity ().

Biological Activity

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-phenylethylamine with substituted phenols, leading to a series of derivatives that can exhibit varying biological activities. The isoxazole moiety contributes significantly to the compound's pharmacological profile.

2.1 Anticancer Activity

Several studies have evaluated the anticancer activity of derivatives of this compound against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 10 | |

| Derivative B | SK-N-SH (Neuroblastoma) | 15 | |

| Derivative C | A549 (Lung Cancer) | 12 |

The results indicate that halogenated derivatives tend to enhance anticancer activity, with nitro-substituted compounds showing notable efficacy against multiple cancer types.

2.2 Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly inhibit pro-inflammatory cytokines:

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

2.3 Analgesic Activity

Analgesic properties were evaluated using standard models such as the hot plate test and acetic acid-induced writhing test:

| Model Test | Compound | Analgesic Effect (%) | Reference |

|---|---|---|---|

| Hot Plate | Derivative F | 75% at 50 mg/kg | |

| Writhing | Derivative G | 80% at 30 mg/kg |

These results indicate significant analgesic effects comparable to conventional analgesics like paracetamol.

2.4 Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Candida albicans | 25 |

The compound exhibited moderate antibacterial and antifungal activities, indicating its potential as an antimicrobial agent.

3. Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study involving the evaluation of various derivatives revealed that those containing halogen groups showed enhanced potency against MCF-7 cells, with IC50 values significantly lower than those of non-substituted counterparts. This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory effects indicated that this compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory markers. This mechanism highlights its potential use in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.